molecular formula C16H26ClNO3 B1665871 Axomadol CAS No. 187219-95-0

Axomadol

Katalognummer: B1665871
CAS-Nummer: 187219-95-0
Molekulargewicht: 315.83 g/mol
InChI-Schlüssel: BCTAUJYAQUAGMU-ZPQOTBKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

Pharmacokinetic studies have demonstrated that Axomadol is administered as a racemic mixture of two enantiomers, each contributing differently to its analgesic effects. The compound undergoes metabolic transformations primarily through oxidation to form an O-demethyl metabolite, which retains analgesic properties .

Key Pharmacokinetic Findings

  • Dosing Regimens : Clinical trials have explored various dosing regimens ranging from 66 mg to 225 mg. The pharmacokinetic profiles indicate that both enantiomers are active and contribute to the overall analgesic effect .
  • Population Studies : A study involving 74 healthy subjects evaluated the relationship between plasma concentrations of this compound and its metabolites with pharmacodynamic responses such as pupil diameter changes and pain relief measured by cold pressor tests .

Clinical Applications

This compound has been investigated for multiple clinical applications, particularly in pain management:

  • Postoperative Pain : Clinical trials have assessed this compound's efficacy in managing postoperative pain following procedures like tonsillectomy. Results indicated significant pain relief with a favorable side effect profile compared to traditional opioids .
  • Chronic Pain Conditions : Research has highlighted this compound's effectiveness in chronic pain management, particularly in osteoarthritis. It has shown superior analgesic effects compared to conventional analgesics like tramadol and oxycodone, with a reduced incidence of side effects .

Case Studies and Clinical Trials

Several case studies and clinical trials have documented the effectiveness of this compound:

  • Postoperative Pain Management : In clinical settings, this compound was administered post-surgery, demonstrating effective pain relief with minimal adverse effects compared to other opioids .
  • Chronic Pain Models : Studies have shown that this compound provides better pain control in chronic inflammatory pain models than conventional opioids, indicating its potential as a first-line treatment option for chronic pain conditions .

Wirkmechanismus

Target of Action

Axomadol is a centrally active analgesic compound . It primarily targets the μ opioid receptor , which plays a crucial role in pain perception and relief. Additionally, it has inhibitory effects on the reuptake of monoamines .

Mode of Action

As an opioid agonist, this compound binds to the μ opioid receptors in the central nervous system (CNS), mimicking the action of endogenous opioids. This binding results in the inhibition of pain signals, thereby providing analgesic effects . Furthermore, its inhibitory effects on the reuptake of monoamines enhance the availability of these neurotransmitters in the synaptic cleft, which can modulate the perception of pain .

Biochemical Pathways

It is known that the activation of μ opioid receptors can inhibit the release of nociceptive neurotransmitters and increase pain threshold . The inhibition of monoamine reuptake can also affect various neurotransmission pathways, potentially contributing to its analgesic effects .

Pharmacokinetics

A study has shown that the kinetics of this compound and its metabolite could be described simultaneously using an extra compartment mimicking the liver, where the metabolite is formed .

Result of Action

The primary result of this compound’s action is the reduction of pain. The activation of μ opioid receptors and the increased availability of monoamines in the synaptic cleft both contribute to its analgesic effects . In a study, it was found that each 0.5 mm change in pupil diameter (a pharmacodynamic marker) is associated with a 10% decrease in cold pressor area under the concentration–time curve effects .

Action Environment

Like other centrally acting analgesics, its efficacy may be influenced by various factors such as the patient’s overall health status, the presence of other medications, and individual variations in drug metabolism and receptor sensitivity .

Biochemische Analyse

Biochemical Properties

Axomadol is an analgesic agent administered as a racemic mixture, with opioid agonistic properties and inhibitory effects on the reuptake of monoamines . It interacts with various enzymes and proteins, including opioid receptors and monoamine transporters .

Cellular Effects

This compound influences cell function by acting on opioid receptors and inhibiting the reuptake of monoamines . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with opioid receptors and inhibition of monoamine reuptake . This can lead to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound and its metabolites have been observed over time . The kinetics of the parent drug and its metabolite could be described simultaneously using an extra compartment mimicking the liver, where the metabolite is formed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Each 0.5 mm change in pupil diameter is associated with a 10% decrease in cold pressor area under the concentration-time curve effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It is metabolized in the liver, forming an O-demethyl metabolite .

Transport and Distribution

This compound is transported and distributed within cells and tissues . The parent compound and its metabolite are distributed in the body, with the metabolite formed in the liver .

Vorbereitungsmethoden

Axomadol hydrochloride is administered as a racemic mixture of the RR and SS enantiomers . The synthetic route involves the formation of the 1,3-cyclohexanediol structure with a dimethylamino methyl group and a methoxyphenyl group attached. The compound is metabolized to the active metabolite O-demethyl-axomadol primarily via the cytochrome P450 enzyme 2D6 .

Analyse Chemischer Reaktionen

Axomadol hydrochloride undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and various reducing agents for reduction reactions. The major product formed from these reactions is the O-demethyl metabolite, which retains analgesic properties .

Vergleich Mit ähnlichen Verbindungen

Axomadol hydrochloride is structurally and functionally similar to tramadol, another synthetic opioid analgesic. Both compounds share a similar mechanism of action, involving opioid receptor agonism and monoamine reuptake inhibition . this compound hydrochloride has a unique chemical structure with a 1,3-cyclohexanediol core and a methoxyphenyl group, which distinguishes it from tramadol. Other similar compounds include tapentadol and methadone, which also act as opioid analgesics with varying degrees of monoamine reuptake inhibition .

Biologische Aktivität

Axomadol hydrochloride is a novel analgesic compound with a unique mechanism of action, primarily functioning as a μ-opioid receptor agonist while also inhibiting the reuptake of monoamines such as norepinephrine and serotonin. This dual action positions this compound as a potential alternative to traditional opioids, offering pain relief with potentially fewer side effects.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Profile
this compound is administered as a racemic mixture of its two enantiomers, RR and SS. The pharmacokinetic properties were assessed in clinical trials involving healthy subjects who received varying doses of this compound. Key findings include:

  • Dosing : Subjects received doses ranging from 66 mg to 225 mg.
  • Metabolism : The compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6, leading to the formation of its active metabolite, O-demethyl-axomadol.
  • Plasma Concentrations : The pharmacokinetic model indicated that plasma concentrations significantly influence both analgesic efficacy and adverse effects, such as changes in pupil diameter, which serves as a pharmacodynamic biomarker for analgesia .

Pharmacodynamic Effects
The analgesic effects of this compound are mediated through its action on the μ-opioid receptor and its ability to inhibit the reuptake of norepinephrine and serotonin. The following observations were noted:

  • Analgesic Response : A 10% decrease in analgesic response was correlated with every 0.5 mm change in pupil diameter, indicating a measurable relationship between pharmacodynamic markers and pain relief .
  • Opioid Agonism : The RR enantiomer exhibits stronger opioid agonistic properties compared to the SS enantiomer, which has more pronounced monoamine reuptake inhibition .

Biological Activity Summary Table

Parameter Value/Description
Chemical Structure C₁₆H₂₅NO₃
Mechanism of Action μ-opioid receptor agonist; monoamine reuptake inhibitor
Metabolites O-demethyl-axomadol (active)
CYP Metabolism Primarily via CYP2D6
Dosing Range in Trials 66 mg to 225 mg
Key Pharmacodynamic Biomarker Pupil diameter changes

Clinical Case Studies

Several clinical studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Phase I Trials : In these trials, this compound was administered to healthy volunteers. The results indicated a favorable safety profile with manageable side effects compared to traditional opioids. The trials focused on understanding the relationship between plasma concentrations and analgesic efficacy .
  • Comparative Studies : this compound has been compared with other analgesics in various settings, demonstrating comparable efficacy in pain management with potentially lower risks of dependency and abuse associated with classic opioids .

Research Findings

Recent studies have highlighted the following key findings regarding this compound's biological activity:

  • Electrophysiological Studies : In vitro studies using human iPSC-derived neurons demonstrated that this compound modulates neuronal activity, suggesting its potential neuroprotective effects alongside analgesia .
  • Antioxidant Properties : Emerging research indicates that this compound may exhibit antioxidant activities, which could contribute to its overall therapeutic profile .

Eigenschaften

CAS-Nummer

187219-95-0

Molekularformel

C16H26ClNO3

Molekulargewicht

315.83 g/mol

IUPAC-Name

(1S,3S,6S)-6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,3-diol;hydrochloride

InChI

InChI=1S/C16H25NO3.ClH/c1-17(2)11-13-7-8-14(18)10-16(13,19)12-5-4-6-15(9-12)20-3;/h4-6,9,13-14,18-19H,7-8,10-11H2,1-3H3;1H/t13-,14-,16+;/m0./s1

InChI-Schlüssel

BCTAUJYAQUAGMU-ZPQOTBKHSA-N

SMILES

CN(C)CC1CCC(CC1(C2=CC(=CC=C2)OC)O)O

Isomerische SMILES

CN(C)C[C@@H]1CC[C@@H](C[C@]1(C2=CC(=CC=C2)OC)O)O.Cl

Kanonische SMILES

CN(C)CC1CCC(CC1(C2=CC(=CC=C2)OC)O)O.Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Axomadol hydrochloride

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A solution of 10 g (0.036 mol) of the crude product (IV) in 36.5 ml tetrahydrofuran was added dropwise at +2° C. with stirring to a solution of 1.36 g (0.036 mol, 1 equiv.) sodium borohydride in 15 ml ethanol and 36.5 ml tetrahydrofuran. Once the crude product solution had been completely added the mixture was then stirred for 60 to 90 minutes at +15° C. 25 ml aqueous ammonium chloride solution (10% w/w) were then added and alkalized with 5 ml sodium hydroxide solution (32%) to pH 12. After being extracted twice with 50 ml ethyl acetate, the combined phases were dried over magnesium sulfate and evaporated in vacuo. 10 g crude mixture was obtained in this case.
Name
crude product ( IV )
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
36.5 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
36.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Name
crude mixture

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Axomadol hydrochloride
Reactant of Route 2
Reactant of Route 2
Axomadol hydrochloride
Reactant of Route 3
Reactant of Route 3
Axomadol hydrochloride
Reactant of Route 4
Reactant of Route 4
Axomadol hydrochloride
Reactant of Route 5
Axomadol hydrochloride
Reactant of Route 6
Axomadol hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.